molecular formula C15H17NO2S B4497043 N-(2-ethylphenyl)-N-methylbenzenesulfonamide

N-(2-ethylphenyl)-N-methylbenzenesulfonamide

Cat. No.: B4497043
M. Wt: 275.4 g/mol
InChI Key: ZFDVXFRXYOIAEO-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-N-methylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, with an ethyl group at the ortho position and a methyl group on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-N-methylbenzenesulfonamide typically involves the reaction of 2-ethylbenzenesulfonyl chloride with N-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-N-methylbenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

  • N-(2-ethylphenyl)-N-methylacetamide
  • N-(2-ethylphenyl)-N-methylbenzamide
  • N-(2-ethylphenyl)-N-methylthiourea

Comparison: N-(2-ethylphenyl)-N-methylbenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to N-(2-ethylphenyl)-N-methylacetamide and N-(2-ethylphenyl)-N-methylbenzamide, the sulfonamide group provides better stability and solubility in aqueous environments. Additionally, the sulfonamide group enhances the compound’s ability to interact with biological targets, making it more effective as an antimicrobial agent.

Properties

IUPAC Name

N-(2-ethylphenyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-13-9-7-8-12-15(13)16(2)19(17,18)14-10-5-4-6-11-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDVXFRXYOIAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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